4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide
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Overview
Description
4-(3-{[(5E)-2,4-Dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reactions: The thiazolidine and pyrrole rings are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the thiazolidine ring to a thiazolidine-2-thione, for example.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(3-{[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-sulfonamide may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the thiazolidine ring could confer anti-inflammatory properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(3-{[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-sulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but lacks the thiazolidine ring.
4-(2,5-Dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a pyrrole ring with a dioxo group but lacks the thiazolidine ring.
4-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide: Similar sulfonamide group but different substituents on the pyrrole ring.
Uniqueness
The uniqueness of 4-(3-{[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-sulfonamide lies in its combination of a thiazolidine ring, a pyrrole ring, and a sulfonamide group
Properties
Molecular Formula |
C16H15N3O4S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O4S2/c1-9-7-11(8-14-15(20)18-16(21)24-14)10(2)19(9)12-3-5-13(6-4-12)25(17,22)23/h3-8H,1-2H3,(H2,17,22,23)(H,18,20,21)/b14-8+ |
InChI Key |
XNCQZNOYHPMDIC-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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